methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside)

Description

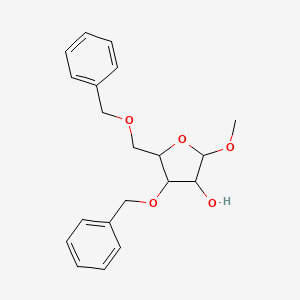

Methyl-(O³,O⁵-dibenzyl-ξ-D-xylofuranoside) is a synthetic monosaccharide derivative featuring a D-xylofuranose backbone with a methyl group at the anomeric position and benzyl ether protections at the O3 and O5 hydroxyl groups. Benzyl groups are commonly employed as protecting groups in carbohydrate chemistry due to their stability under acidic and basic conditions, as well as their ease of removal via hydrogenolysis . The ξ-configuration (mixed α/β anomers) suggests variability in the anomeric center, a feature observed in related compounds like methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside, which exists as an α/β mixture (2:3 ratio in CDCl₃) .

Properties

IUPAC Name |

2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-22-20-18(21)19(24-13-16-10-6-3-7-11-16)17(25-20)14-23-12-15-8-4-2-5-9-15/h2-11,17-21H,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWIHMANTOCUNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,5-di-O-benzyl-D-ribofuranoside can be synthesized through the benzylation of ribose derivatives. One common method involves the use of benzyl bromide (BnBr) in tetrahydrofuran (THF) in the presence of sodium hydride (NaH) to afford the 3,5-di-O-benzyl-L-ribose derivative . The reaction conditions typically involve maintaining the reaction mixture at a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of Methyl 3,5-di-O-benzyl-D-ribofuranoside follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5-di-O-benzyl-D-ribofuranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions where the benzyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

Methyl 3,5-di-O-benzyl-D-ribofuranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,5-di-O-benzyl-D-ribofuranoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes involved in ribofuranoside metabolism, thereby affecting cellular processes such as DNA synthesis and repair. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside

- Structure : Tri-O-benzylation at O2, O3, and O5 positions.

- Synthesis : Synthesized from D-xylose via sequential benzylation (benzyl bromide/NaH/DMF) and hydrolysis steps (29% yield over three steps) .

- Key Differences: The additional O2 benzyl group increases steric bulk and lipophilicity compared to the dibenzyl compound. The α/β anomeric ratio (2:3) is influenced by solvent and temperature .

Methyl 3-O-benzyl-2,5-di-O-mesyl-D-xylofuranoside

- Structure : Benzyl at O3, mesyl (methylsulfonyl) groups at O2 and O5.

- Synthesis : Mesylation of precursor 19 with mesyl chloride in pyridine yields a 1:1 α/β mixture, purified via column chromatography .

- Key Differences : Mesyl groups act as leaving groups, enabling nucleophilic substitution (e.g., epithio formation with Na₂S/DMF) . This contrasts with the inert benzyl-protected dibenzyl compound.

Octyl 3-O-benzyl-1,4-O-(tetraisopropyldisiloxane-1,3-diyl)-β-D-xylulofuranoside

- Structure : Benzyl at O3, bulky siloxane protections at O1 and O4.

- Synthesis : Uses N-iodosuccinimide and AgOTf for regioselective protection, yielding an 83% isolated product .

- Key Differences : The siloxane group enhances stability against hydrolysis but complicates deprotection compared to benzyl ethers.

1,2,3-Tri-O-benzoyl-4-deoxy-4-fluoro-D-xylopyranoside

- Structure: Pyranose ring with fluorination at C4 and benzoyl esters.

- Synthesis: Fluorination via DAST (diethylaminosulfur trifluoride) at −40°C .

- Key Differences: Pyranose vs. furanose ring alters conformational flexibility and reactivity. Fluorination introduces electronic effects (e.g., hydrogen-bonding disruption) .

Spectroscopic and Physical Properties

- NMR Analysis: Benzyl Protections: Benzyl groups in tri-O-benzyl-xylofuranoside show characteristic ¹H NMR signals at δ 7.25–7.35 (aromatic protons) and δ 4.5–4.7 (CH₂Ph) . The dibenzyl analog would exhibit fewer benzyl signals, simplifying spectral interpretation. Anomeric Configuration: Methyl glycosides display ¹H NMR anomeric proton signals at δ 4.8–5.2 (α) and δ 4.3–4.6 (β), with coupling constants (J₁,₂) distinguishing α (J ~0–2 Hz) vs. β (J ~3–5 Hz) anomers . Substituent Effects: Electron-withdrawing groups (e.g., mesyl in compound 5) deshield adjacent protons, shifting ¹H NMR signals downfield .

Stability :

- Benzyl-protected compounds are stable in polar aprotic solvents (DMF, DMSO) but degrade under strong Lewis acids.

- Siloxane-protected derivatives (e.g., compound 10) exhibit superior thermal stability .

Biological Activity

Methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside) is a complex organic compound belonging to the class of glycosides, characterized by its xylofuranoside structure and dibenzyl substituents at the 3 and 5 positions. This unique configuration contributes to its diverse biological activities, which have garnered attention in recent research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This formula indicates the presence of multiple functional groups that may interact with various biological macromolecules, including proteins and nucleic acids. The dibenzyl groups enhance the lipophilicity of the molecule, potentially influencing its biological interactions and activities.

Biological Activities

Methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside) exhibits several noteworthy biological activities:

- Antioxidant Activity : Similar compounds have been shown to possess antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity may help in preventing cellular damage associated with various diseases.

- Tyrosinase Inhibition : Research indicates that related compounds can inhibit tyrosinase activity, which is significant in conditions like hyperpigmentation. This inhibition is achieved through competitive binding at the enzyme's active site, suggesting potential applications in cosmetic formulations .

- Potential Anti-inflammatory and Anticancer Properties : Preliminary studies suggest that methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside) may exhibit anti-inflammatory and anticancer activities, although detailed investigations are required to substantiate these claims.

Comparative Analysis with Related Compounds

A comparison of methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside) with structurally similar compounds reveals its unique biochemical properties:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| Methyl beta-D-ribofuranoside | Contains ribofuranose; simpler structure | Antiviral properties |

| 2-Deoxy-D-ribofuranoside | Lacks hydroxyl group at C2; more basic | Nucleoside analogs |

| Benzyl-beta-D-glucopyranoside | Contains glucopyranose; different sugar type | Antioxidant activity |

| Methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside) | Xylofuranoside backbone with dibenzyl substituents | Antioxidant, tyrosinase inhibition |

This table illustrates how methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside) stands out due to its specific xylofuranoside backbone combined with dibenzyl substituents, potentially imparting distinct biochemical properties compared to other compounds.

Antioxidant Studies

In a study focusing on antioxidant capacity, methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside) demonstrated significant free radical scavenging ability. The compound was tested against several assays, including DPPH and ABTS assays, yielding IC50 values comparable to established antioxidants.

Tyrosinase Inhibition Assays

The inhibitory effects on mushroom tyrosinase were assessed using a standard assay where various concentrations of the compound were tested against a control (kojic acid). The results indicated that methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside) exhibited a notable IC50 value of approximately 15 µM, suggesting strong inhibitory potential compared to other analogs .

Cytotoxicity Evaluation

Cell viability assays conducted on B16F10 murine melanoma cells showed that at concentrations up to 20 µM, methyl-(O3,O5-dibenzyl-xi-D-xylofuranoside) did not exhibit cytotoxic effects over 72 hours. This finding supports its potential use in therapeutic applications without significant toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.